molecular formula C14H26BNO6 B13540925 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid

2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid

Cat. No.: B13540925
M. Wt: 315.17 g/mol
InChI Key: BXHYCLSIYACALB-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a boronic acid ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid typically involves the introduction of the Boc group and the boronic acid ester. One common method involves the reaction of an amino acid derivative with tert-butyl dicarbonate (Boc2O) to introduce the Boc group. The boronic acid ester can be introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid can undergo several types of reactions, including:

    Oxidation: The boronic acid ester can be oxidized to form the corresponding alcohol.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The boronic acid ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent (e.g., THF).

Major Products

    Oxidation: Alcohol derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various aryl or vinyl derivatives depending on the coupling partner.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid involves its reactivity as a boronic acid ester and a protected amine. The boronic acid ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The Boc group provides protection for the amine, allowing selective reactions to occur at other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid is unique due to the presence of both a Boc-protected amine and a boronic acid ester. This combination allows for versatile reactivity in organic synthesis, making it a valuable compound in the development of complex molecules and materials .

Properties

Molecular Formula

C14H26BNO6

Molecular Weight

315.17 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid

InChI

InChI=1S/C14H26BNO6/c1-12(2,3)20-11(19)16-9(10(17)18)8-15-21-13(4,5)14(6,7)22-15/h9H,8H2,1-7H3,(H,16,19)(H,17,18)

InChI Key

BXHYCLSIYACALB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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